Product packaging for Col051(Cat. No.:)

Col051

Cat. No.: B1192546
M. Wt: 299.326
InChI Key: YBTBRYSUGSUYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Col051 is a chemical substance supplied for use in laboratory settings and the manufacture of other substances . This product is classified as harmful if swallowed and is very toxic to aquatic life, with long-lasting effects . Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling instructions. Precautions include washing skin thoroughly after handling, avoiding eating, drinking, or smoking when using the product, and taking care to prevent release into the environment . In case of ingestion, do NOT induce vomiting; rinse mouth and call a physician or poison center . For storage, keep the container tightly sealed in a cool, well-ventilated area and store at recommended temperatures . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The burden of safe use of this material rests entirely with the user .

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.326

IUPAC Name

2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde

InChI

InChI=1S/C17H17NO4/c19-12-15-10-14(11-16(17(15)20)18(21)22)9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,10-12,20H,4-5,8-9H2

InChI Key

YBTBRYSUGSUYCS-UHFFFAOYSA-N

SMILES

O=CC1=CC(CCCCC2=CC=CC=C2)=CC([N+]([O-])=O)=C1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Col051;  Col-051;  Col 051

Origin of Product

United States

Identification and Chemical Context of Col051

Discovery of Col003 as an Hsp47-Collagen Interaction Inhibitor

The parent compound, Col003 (5-benzyl-3-nitrosalicylaldehyde), was identified through the screening of chemical libraries as a small-molecule inhibitor of the Hsp47-collagen interaction. frontiersin.orgjst.go.jp Hsp47 is a molecular chaperone specific to collagen, playing a critical role in the proper folding and secretion of procollagen (B1174764). jst.go.jp By inhibiting the interaction between Hsp47 and collagen, compounds like Col003 can disrupt the collagen secretion process, which is a key factor in the progression of fibrotic conditions. probechem.com

The inhibitory activity of Col003 was confirmed using surface plasmon resonance (SPR) analysis, which demonstrated its ability to bind to Hsp47. jst.go.jp Further studies using nuclear magnetic resonance (NMR) analysis confirmed that Col003 competitively binds to the collagen-binding site on Hsp47. frontiersin.org At a concentration of 16.7 µM, Col003 was found to exhibit an 80% inhibition of the collagen-Hsp47 interaction. jst.go.jp

Derivation of Col051 as a Structural Analog of Col003

Following the discovery of Col003, researchers synthesized a series of structural analogs to explore the structure-activity relationship (SAR) and identify compounds with potentially improved inhibitory effects. jst.go.jpresearchgate.net this compound emerged from these efforts as a derivative of Col003. researchgate.net The synthesis of these analogs often involved Pd(0)-catalyzed cross-coupling reactions. jst.go.jpnih.gov The primary structural difference between Col003 and its derivatives, including this compound, lies in the length of the linker connecting two aromatic rings. researchgate.net

Position of this compound within a Series of Related Compounds (e.g., Col049, Col050)

This compound is part of a series of Col003 derivatives that includes Col049 and Col050. researchgate.net This series was designed to investigate how modifications to the molecular structure of Col003 impact its inhibitory activity on the Hsp47-collagen interaction. The key variable among these compounds is the linker length between the two aromatic rings. researchgate.net

Structure-activity relationship studies of this series have provided valuable insights. It was observed that elongating the alkyl linker between the two aromatic rings could significantly enhance the inhibitory activity. jst.go.jpnih.gov This improvement is attributed to the better positioning of a pendant phenyl moiety and increased hydrophobic interactions. jst.go.jpnih.gov Research involving Bioluminescence Resonance Energy Transfer (BRET)-based assays demonstrated that derivatives with a longer linker, such as those in the series leading to this compound, exhibited a more efficient and specific inhibitory effect on the Hsp47-collagen protein-protein interaction (PPI) compared to other interactions like the p53-MDM2 PPI. researchgate.net

The table below summarizes the relationship between Col003 and its derivatives, highlighting the structural modifications.

CompoundRelationship to Col003Key Structural Feature
Col003 Parent CompoundOriginal Hsp47-collagen interaction inhibitor
Col049 Structural AnalogDerivative with modified linker length
Col050 Structural AnalogDerivative with modified linker length
This compound Structural AnalogDerivative with modified linker length

The inhibitory activities of some of these analogs were evaluated, leading to the discovery of potent inhibitors that showed high levels of inhibition at low micromolar concentrations. jst.go.jpnih.gov For instance, two potent inhibitors from a series of analogs demonstrated 85% and 81% inhibition at a concentration of 1.9 µM. jst.go.jpnih.gov

Molecular and Cellular Mechanisms of Action of Col051

Inhibition of Hsp47-Collagen Protein-Protein Interaction

Hsp47, a collagen-specific molecular chaperone, plays a critical role in the synthesis and maturation of collagen within the endoplasmic reticulum (ER). cenmed.comnih.govexeter.ac.uknih.gov It transiently binds to procollagen (B1174764), stabilizing its triple-helical structure and preventing aggregation, thereby ensuring correct folding and subsequent secretion. cenmed.comnih.govfishersci.es Col051, as a derivative of Col003, functions as an inhibitor of this essential protein-protein interaction. Col003 itself has been reported to have an IC50 value of 1.8 µM for inhibiting the Hsp47-collagen interaction. The structural modification in this compound, specifically the elongation of the linker between its aromatic rings, leads to enhanced inhibitory activity against the Hsp47-collagen PPI. cenmed.comuni-freiburg.de

Specificity of Interaction Inhibition (e.g., vs. p53-MDM2 PPI)

A key characteristic of this compound's mechanism of action is its high specificity. Research employing bioluminescence resonance energy transfer (BRET) assays has demonstrated that this compound, similarly to its parent compound Col003, specifically inhibits the Hsp47-collagen PPI. Crucially, it does not affect the p53-MDM2 PPI, a distinct protein-protein interaction that serves as a control in these assays. cenmed.comuni-freiburg.de This selectivity underscores this compound's potential as a targeted modulator of collagen synthesis.

Table 1: Comparative Inhibition of Protein-Protein Interactions by Col003 and its Derivatives

CompoundHsp47-Collagen PPI Inhibition (BRET Ratio %) cenmed.comuni-freiburg.dep53-MDM2 PPI Inhibition (BRET Ratio %) cenmed.comuni-freiburg.de
DMSO (Control)100100
Col003Reduced (dose-dependent)No significant change
Col049ReducedNo significant change
Col050ReducedNo significant change
This compoundMore efficient reduction than Col003No significant change

Note: Data for Col049, Col050, and this compound are relative to Col003, with this compound showing enhanced efficiency. Exact BRET ratio percentages for this compound are not explicitly detailed in the provided snippets, but its superior efficacy is highlighted.

Intracellular Localization of Inhibitory Action within the Endoplasmic Reticulum

The inhibitory action of this compound occurs predominantly within the endoplasmic reticulum (ER), the primary site for procollagen synthesis and folding. cenmed.comnih.govnih.gov Hsp47 is an ER-resident protein that transiently associates with procollagen as it undergoes co-translational insertion and folding into its triple-helical structure. cenmed.comnih.govexeter.ac.uknih.gov The BRET system, designed to monitor Hsp47-collagen interaction dynamics within living cells' ER, confirmed that Col003 and its derivatives, including this compound, effectively reduce the BRET signal in this compartment, indicating inhibition of the PPI at its physiological location. cenmed.comuni-freiburg.de

Role of Hsp47 Serpin Loop in Collagen Binding and Modulation by this compound

Hsp47 is classified as a member of the serpin (serine protease inhibitor) superfamily, possessing a distinctive serpin loop structure. cenmed.comnih.govfishersci.es Despite its classification, Hsp47 does not exhibit serine protease inhibitory activity, a characteristic that differentiates it from typical serpins. nih.govnih.govfishersci.es Instead, the serpin loop of Hsp47 has been identified as a crucial region contributing to its binding to collagen. cenmed.comfishersci.es While the precise molecular details of how this compound modulates this specific interaction with the serpin loop are not fully elucidated in the provided information, its role as an Hsp47-collagen PPI inhibitor suggests it interferes with the binding mechanism involving this critical loop region.

Impact on Procollagen Triple Helix Production and Secretion

The proper functioning of Hsp47 is essential for the production and secretion of correctly folded procollagen triple helices. Hsp47 binds to and stabilizes the triple-helical portion of procollagen, preventing its unfolding, aggregation, and bundle formation within the ER. cenmed.comnih.gov After procollagen forms its stable triple helix, Hsp47 dissociates in the cis-Golgi, allowing the procollagen to be secreted. cenmed.comnih.govnih.govfishersci.es Genetic studies, such as the knockout of hsp47 in mice, result in embryonic lethality due to defects in collagen-dependent structures like the basement membrane. cenmed.com In Hsp47-deficient cells, procollagen secretion is delayed, and misfolded procollagen aggregates accumulate in the ER, often leading to their degradation by autophagy. cenmed.comnih.gov Therefore, by inhibiting the Hsp47-collagen interaction, compounds like this compound are expected to interfere with the normal folding and assembly of procollagen, ultimately reducing the production and secretion of functional collagen triple helices. fishersci.es

Interaction with Specific Collagen Motifs

Research has elucidated that Hsp47 interacts with specific motifs within the triple-helical structure of collagen. Hsp47 demonstrates strong binding affinity for the Gly-Pro-Arg (GPR) motif. cenmed.comfishersci.es Additionally, it binds, albeit more weakly, to Gly-Pro-Hyp (GPHyp) motifs and other Gly-Pro-Pro sites found within collagen. cenmed.comfishersci.es This pattern of binding, described as a "coating" of Hsp47 on procollagen, is proposed to be vital for preventing unfavorable bundle formation or local unfolding of procollagens, particularly given the high surface hydrophobicity of procollagen triple helices. cenmed.com The ability of Hsp47 to bind to these specific motifs is crucial for its chaperone function in ensuring the structural integrity of nascent collagen molecules.

Structure Activity Relationship Sar Studies of Col051 and Analogs

Design and Synthesis of Col003 Derivatives Including Col051

The design of this compound and its precursors, Col049 and Col050, originated from the lead compound Col003. The fundamental structural framework of these derivatives consists of two aromatic rings connected by a flexible linker. The primary modification introduced in this series of compounds was the systematic variation of the length of this linker. The synthesis of these derivatives has been described in previous studies, focusing on creating a graduated series of molecules to probe the impact of linker length on Hsp47 inhibition. nih.govresearchgate.net

Influence of Molecular Linker Length on Inhibitory Efficacy

A direct correlation between the length of the molecular linker in Col003 derivatives and their inhibitory efficacy against the Hsp47-collagen interaction has been established. nih.gov Cellular assays utilizing Bioluminescence Resonance Energy Transfer (BRET) demonstrated that a longer linker between the two aromatic groups resulted in a more potent inhibitory effect. nih.gov This trend was observed to be specific to the Hsp47-collagen PPI, as the compounds showed no significant inhibition of the p53-MDM2 PPI. nih.govresearchgate.net The progressive increase in linker length from Col049 to this compound corresponded to a more effective inhibition of Hsp47's interaction with collagen within the endoplasmic reticulum. nih.gov

Elucidation of Key Structural Determinants for Hsp47 Binding

The SAR studies of Col003 derivatives have provided valuable insights into the structural requirements for effective Hsp47 binding and inhibition. The data suggests a multi-faceted binding mechanism involving both aromatic and hydrophobic interactions.

It is hypothesized that the phenyl groups of the Col003 derivatives play a crucial role in their interaction with Hsp47. One possible explanation for the increased activity observed with longer linkers is that the phenyl group can more effectively interact with key residues at the collagen-binding site of Hsp47, such as Tyrosine-355 (Tyr-355). researchgate.net A stronger interaction with such residues would lead to a more effective overlap with the collagen binding site, thereby enhancing competitive inhibition. nih.gov

The alkyl linker connecting the two aromatic rings is also believed to contribute to the binding affinity through hydrophobic interactions with Hsp47. nih.gov As the linker length increases, so does its potential for hydrophobic engagement with complementary nonpolar pockets on the surface of Hsp47. This additional interaction could stabilize the binding of the inhibitor, contributing to the observed increase in inhibitory potency. nih.gov

Comparative Analysis of Inhibitory Potency Across Col003 Derivatives (Col049, Col050, this compound)

A comparative analysis of the inhibitory activity of the Col003 derivatives revealed a clear and consistent trend. The inhibitory effect on the Hsp47-collagen interaction becomes progressively more pronounced as the linker length increases. The order of potency was determined to be Col049 < Col050 < this compound, with this compound, possessing the longest linker in the series, demonstrating the most effective inhibition. nih.gov This graduated efficacy underscores the critical role of the linker in optimizing the orientation and interaction of the inhibitor with its target protein.

CompoundRelative Linker LengthInhibitory Efficacy
Col049ShorterLess Effective
Col050IntermediateModerately Effective
This compoundLongerMost Effective

Preclinical Investigations of Therapeutic Potential

Evaluation in In Vitro Fibrosis Models

Modulation of Extracellular Matrix Protein Secretion (e.g., Fibronectin)

The impact of Col051 on the secretion of other extracellular matrix (ECM) proteins, such as fibronectin, has not been specifically reported. Fibrosis involves the deposition of a complex matrix, and understanding a compound's effect on various ECM components is crucial. Research on other Hsp47 inhibitors has sometimes shown effects on multiple ECM-related genes, but this has not been specifically documented for this compound.

Assessment in Ex Vivo Tissue Models (e.g., Precision-Cut Lung Slices from Murine Tissue)

Ex vivo models, which utilize tissue slices to better mimic the complex microenvironment of an organ, are a valuable tool in preclinical research.

Impact on Fibrogenic Markers in Organotypic Cultures

There are no publicly available studies that have assessed the impact of this compound on fibrogenic markers in organotypic cultures, such as precision-cut lung slices from murine tissue. Such studies would be critical in understanding how the compound affects the fibrotic process in a more physiologically relevant setting than traditional 2D cell culture.

Potential Application in Organ-Specific Fibrotic Conditions (e.g., Pulmonary and Liver Fibrosis)

While the inhibition of Hsp47 is a promising strategy for various fibrotic diseases, preclinical studies specifically investigating the application of this compound in models of pulmonary or liver fibrosis have not been published. The efficacy and therapeutic potential of this compound in these specific organ-specific fibrotic conditions remain to be demonstrated.

Comparison with Other Hsp47-Targeting Strategies (e.g., siRNA) in Preclinical Settings

A direct comparative analysis of this compound with other Hsp47-targeting strategies, such as small interfering RNA (siRNA), in preclinical settings is not available in the current body of scientific literature. While both small molecule inhibitors and siRNA have been shown to effectively target Hsp47 and reduce fibrosis in various models, a head-to-head comparison involving this compound has not been reported. Such a study would be invaluable for determining the relative efficacy and potential advantages of each approach.

Methodological Approaches in Col051 Research

Computational Modeling and Simulations

Molecular Dynamics Simulations for Binding Site Analysis

Research into Col051 and its related compounds has primarily focused on understanding their inhibitory mechanisms and identifying key structural features that contribute to their activity. A significant portion of this understanding has been derived from structure-activity relationship (SAR) analysis. sigmaaldrich.comfishersci.pt

Structure-Activity Relationship Findings this compound is a derivative of Col003, an established Hsp47 inhibitory compound. sigmaaldrich.comfishersci.pt SAR analysis of Col003 derivatives, including Col049, Col050, and this compound, revealed that the length of the linker between the two aromatic rings in these compounds significantly influences their inhibitory effect on the Hsp47–collagen PPI. sigmaaldrich.com Specifically, a longer linker was associated with a more efficient inhibitory effect. This compound, possessing the longest linker among these derivatives, demonstrated the most effective inhibition of Hsp47–collagen interactions in the ER. sigmaaldrich.com This SAR information provides insights into the potential binding site on Hsp47, suggesting that the spatial arrangement afforded by the linker length is critical for optimal interaction. sigmaaldrich.com

The relationship between linker length and inhibitory efficacy is summarized in the table below:

CompoundLinker LengthInhibitory Effect on Hsp47–Collagen PPI
Col049ShorterLess efficient
Col050MediumMore efficient than Col049
This compoundLongestMost efficient

While SAR analysis has been instrumental in elucidating aspects of this compound's interaction with Hsp47, direct detailed research findings specifically employing molecular dynamics (MD) simulations for a comprehensive binding site analysis of this compound were not identified in the provided search results.

General Application of Molecular Dynamics Simulations in Binding Site Analysis Molecular dynamics simulations are powerful computational techniques widely used in drug discovery and structural biology to investigate the dynamic behavior of atoms and molecules over time. csic.es By solving Newton's equations of motion, MD simulations can generate trajectories of macromolecular systems, providing atomic-level insights into protein-ligand interactions, conformational changes, and binding mechanisms. csic.esscience-softcon.de

In the context of binding site analysis, MD simulations can:

Characterize Protein-Ligand Interactions : They allow for the detailed examination of specific interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between a ligand and its target protein within the binding pocket. sigmaaldrich.com

Assess Binding Stability : MD simulations can predict the stability of protein-ligand complexes over a defined simulation period, often hundreds of nanoseconds or more, by tracking parameters such as root-mean-square deviation (RMSD) of the ligand and protein backbone. csic.es

Identify Key Residues : They can highlight critical amino acid residues within the binding site that are consistently involved in interactions with the ligand, even if these residues are distal from the direct binding site but influence it through conformational changes. science-softcon.de

Explore Conformational Changes : MD simulations can reveal how a protein's structure adapts upon ligand binding, or how the ligand itself changes conformation to fit into the binding pocket. science-softcon.de This dynamic information complements static structural data obtained from techniques like X-ray crystallography or cryo-electron microscopy.

Calculate Binding Energies : Methods such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be coupled with MD simulations to estimate the binding free energy of a ligand to its target, providing a quantitative measure of binding affinity. sigmaaldrich.com

While these general applications demonstrate the utility of MD simulations in understanding compound-protein interactions and binding sites, specific computational studies detailing the molecular dynamics simulations of this compound interacting with Hsp47 were not found in the scope of this article's research.

Advanced Topics and Future Research Directions

Refinement of Col051 Chemical Structure for Enhanced Efficacy and Target Specificity

Structure-activity relationship (SAR) analyses of Col003 derivatives, including this compound, have provided foundational insights into optimizing their inhibitory potential against the Hsp47-collagen interaction. wikipedia.orgbiogps.orguni-freiburg.deptglab.com Notably, this compound, characterized by a longer linker between its two aromatic rings, demonstrated superior efficacy in inhibiting Hsp47-collagen interactions within the ER compared to its precursor, Col003. wikipedia.orgbiogps.orguni-freiburg.de This observation suggests that increasing the linker length in these derivatives leads to a more potent and specific inhibitory effect on the Hsp47-collagen protein-protein interaction (PPI). wikipedia.orgbiogps.orguni-freiburg.de

The enhanced activity observed with a longer linker in this compound may be attributed to several factors: the phenyl group potentially engaging in stronger interactions with Hsp47, the alkyl linker participating in hydrophobic interactions with the chaperone, and the phenyl group more effectively overlapping with the collagen binding site, thereby increasing competitive inhibition. wikipedia.orgbiogps.org To further elucidate these precise binding mechanisms and guide future structural refinements, co-crystal structures of Hsp47 in complex with Col003 derivatives, alongside nuclear magnetic resonance (NMR) experiments, are critical next steps. wikipedia.org

Investigation of Hsp47-Collagen Interaction Dynamics Beyond Standard Motifs

While Hsp47 is known to bind strongly to the Gly-Xaa-Arg motif within the collagen triple helix, research indicates that it also exhibits weaker interactions with other sites, such as Gly-Pro-Pro or Gly-Pro-Hyp motifs. wikipedia.orgnih.govfrontiersin.orgcenmed.comnih.gov This "coating" mechanism of Hsp47 on procollagens is hypothesized to prevent unfavorable bundle formation or localized unfolding of the collagen triple helix within the ER. wikipedia.org

The establishment of bioluminescence resonance energy transfer (BRET) systems has been instrumental in assessing the dynamic interactions between Hsp47 and collagen in living cells. wikipedia.orgbiogps.orgcenmed.com These systems have confirmed that Hsp47 interacts with both Gly-Pro-Arg and, to a lesser extent, Gly-Pro-Hyp motifs in cellular environments. cenmed.com Furthermore, studies utilizing the BRET method have revealed that the distinctive serpin loop of Hsp47 contributes significantly to its collagen-binding activity. wikipedia.orgbiogps.orgcenmed.com Although Hsp47 belongs to the serpin family, it lacks the protease inhibitory function typical of many serpins, suggesting an alternative, specialized role for its serpin loop in collagen chaperoning. wikipedia.orgbiogps.orgfrontiersin.orgnih.govjax.org Structural analyses indicate that the loop region of Hsp47 can adopt a helix-like conformation in proximity to the collagen binding site. wikipedia.org The pH-dependent release of Hsp47 from collagen, a crucial step in collagen secretion, is largely influenced by a specific tandem histidine pair (Xaa273His274) located within a loop connecting s4B and hG of Hsp47. frontiersin.org

Exploration of this compound as a Probe for Hsp47 Biological Functions

As a specific protein-protein interaction inhibitor of Hsp47, this compound holds substantial promise as a molecular probe to dissect the multifaceted biological functions of Hsp47 beyond its well-established role in collagen synthesis. wikipedia.orgnih.govuni-freiburg.de Recent findings suggest that Hsp47's influence extends to various cellular processes, including the unfolded protein response (UPR), angiogenesis, metastasis, and thrombosis. uniprot.org

The utility of Hsp47 inhibitors, such as Col003 (a precursor to this compound), has been demonstrated in preclinical cancer research. For instance, Col003 has been shown to disrupt the Hsp47-collagen association, thereby restoring anti-tumor immunity and enhancing the efficacy of anti-PD-L1 immunotherapy in models of brain metastatic tumors. uni-freiburg.de This highlights the potential of this compound as a tool to investigate Hsp47's involvement in tumor progression and the tumor microenvironment. Given Hsp47's association with a range of diseases, including various cancers, autoimmune disorders, and neurodegenerative conditions, this compound could serve as an invaluable probe to uncover novel therapeutic targets and diagnostic biomarkers.

Development of Novel Analytical Methods for this compound Quantification in Research Matrices

Accurate quantification of this compound in diverse research matrices is paramount for preclinical and mechanistic studies. While specific analytical methods for this compound were not detailed in the available literature, general strategies for quantifying small molecules in complex biological samples are well-established. These often involve liquid chromatography-mass spectrometry (LC-MS/MS) techniques, employing methods such as the standard addition method (SAM), surrogate matrix approaches, or the use of surrogate analytes.

A significant challenge in quantifying endogenous compounds is the absence of a truly blank matrix. However, for synthetic compounds like this compound, this challenge might be mitigated. Nevertheless, matrix effects, which can lead to ionization enhancement or suppression in LC-MS/MS, remain a concern. Techniques like postcolumn infusion of standards (PCIS) offer a robust approach to correct for these matrix effects, thereby improving the accuracy and precision of quantification in complex biological samples. Future efforts will likely focus on developing and validating highly sensitive and specific LC-MS/MS methods tailored for this compound, potentially incorporating stable isotope-labeled internal standards for optimal performance in various research matrices.

Synergistic Effects of this compound with Other Anti-Fibrotic Agents in Preclinical Models

Given that fibrosis is a complex pathological process involving multiple pathways, exploring combination therapies is a logical and promising avenue. While direct evidence of synergistic effects of this compound with other anti-fibrotic agents was not explicitly found, the principle of combination therapy in fibrosis is well-supported. For example, studies have shown that combined treatment with masitinib (B1684524) and cromolyn (B99618) sodium exerts additive anti-fibrotic, antitoxic, and antioxidant effects in in vitro models of pulmonary fibrosis.

Mechanistic Insights into Hsp47 Serpin Loop Function in the Context of this compound Activity

The serpin family, to which Hsp47 belongs, is characterized by a unique reactive center loop, often involved in protease inhibition. wikipedia.orgbiogps.orgfrontiersin.orgnih.govjax.org However, Hsp47 notably lacks this protease inhibitory activity, implying a distinct function for its serpin loop. wikipedia.orgbiogps.orgfrontiersin.orgnih.govjax.org Research has confirmed that the serpin loop of Hsp47 plays a role in its interaction with collagen. wikipedia.orgbiogps.orgcenmed.com

Further mechanistic studies are needed to fully elucidate how the serpin loop contributes to Hsp47's collagen-chaperoning function and how this compound's binding influences this specific region. Investigating the conformational changes of the serpin loop upon collagen binding and in the presence of this compound, possibly through advanced structural biology techniques, could provide critical insights. Understanding these detailed molecular interactions will not only deepen the knowledge of Hsp47's unique mechanism of action but also inform the rational design of next-generation Hsp47 inhibitors with even greater specificity and potency.

In Vitro and Ex Vivo Models for Broader Therapeutic Area Exploration (Non-Fibrosis)

The expanding understanding of Hsp47's roles beyond collagen synthesis opens avenues for exploring this compound's therapeutic potential in non-fibrotic conditions. Hsp47 has been implicated in various cellular processes and diseases, including ER stress, angiogenesis, metastasis, thrombosis, and a range of conditions such as cancer, autoimmune disorders, and neurodegenerative diseases. uniprot.orguni-freiburg.de

In vitro models, such as fibroblast cell cultures used in fibrosis research, can be adapted to explore this compound's effects on these diverse pathways. The established BRET system for Hsp47-collagen interaction dynamics in the ER can also be utilized to probe this compound's impact on Hsp47's interactions with other potential client proteins or signaling molecules in different cellular contexts. wikipedia.orgcenmed.com

For broader therapeutic exploration, the development and application of ex vivo models will be crucial. These models, which involve the study of tissues or organs maintained outside the body, can bridge the gap between in vitro cell culture studies and in vivo animal models. Ex vivo studies could include assessing this compound's effects on tissue remodeling in non-fibrotic organs, its impact on angiogenesis in isolated vascular beds, or its role in modulating immune responses in explanted immune tissues. Such models would provide valuable insights into the compound's efficacy and mechanism of action in a more physiologically relevant environment before progressing to complex in vivo studies for non-fibrotic indications.

Q & A

Basic: How to formulate a research question for Col051 studies?

Answer:
A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) . Steps include:

Identify gaps : Review literature to pinpoint unresolved issues in this compound’s mechanisms or applications.

Define scope : Narrow focus to avoid broad inquiries (e.g., “How does this compound interact with [specific receptor] under varying pH conditions?”).

Testability : Ensure the question can be addressed via experimental or computational methods (e.g., spectroscopy, kinetic assays).

Refinement : Eliminate ambiguous terms and ensure clarity (e.g., replace “affect” with “inhibit” or “enhance”).
Use peer feedback to refine the question .

Basic: What are key considerations for experimental design with this compound?

Answer:

  • Variables : Distinguish independent (e.g., temperature, concentration) and dependent variables (e.g., reaction rate).
  • Controls : Include positive/negative controls to validate results (e.g., known inhibitors for comparison).
  • Replication : Design trials with sufficient replicates to assess variability (≥3 replicates recommended).
  • Instrumentation : Select tools aligned with measurement needs (e.g., HPLC for purity analysis) .
  • Ethics : Obtain institutional approval for biological or human-derived samples .

Basic: How to collect and validate primary data for this compound research?

Answer:

  • Surveys/Interviews : Use structured questionnaires with Likert scales to gather qualitative insights (e.g., expert opinions on synthesis challenges). Pre-test instruments with a pilot group to identify ambiguities .
  • Experimental Data : Calibrate instruments before use and document raw data in tables with metadata (e.g., timestamp, operator). Cross-validate results with orthogonal methods (e.g., NMR and mass spectrometry for structural confirmation) .

Advanced: How to resolve contradictions in this compound experimental data?

Answer:

Re-examine variables : Check for unaccounted confounders (e.g., light exposure degrading this compound).

Statistical rigor : Apply tests like ANOVA to identify significant outliers. Use sensitivity analysis to assess robustness .

Alternative hypotheses : Explore competing explanations (e.g., allosteric vs. competitive binding).

Iterative validation : Repeat experiments under modified conditions (e.g., inert atmosphere) to isolate factors .

Peer consultation : Engage domain experts to critique interpretations .

Advanced: How to ensure reproducibility in this compound methodologies?

Answer:

  • Detailed protocols : Document synthesis steps, including equipment settings (e.g., “stirred at 500 rpm, 25°C ± 0.5”).
  • Supplementary data : Provide raw datasets, spectra, and code for computational models in appendices .
  • Blinding : Use double-blind trials where applicable to minimize bias .
  • External validation : Collaborate with independent labs to replicate findings .

Advanced: How to integrate qualitative and quantitative data in this compound studies?

Answer:

  • Triangulation : Combine spectral data (quantitative) with researcher field notes on experimental challenges (qualitative).
  • Mixed-methods frameworks : Use sequential exploratory design (e.g., interviews → hypothesis → kinetic assays) .
  • Coding qualitative data : Apply thematic analysis to categorize open-ended survey responses (e.g., “synthesis barriers” themes) .

Basic: What are best practices for conducting a literature review on this compound?

Answer:

Database selection : Use Scopus, PubMed, and Web of Science with keywords (e.g., “this compound AND pharmacokinetics”).

Inclusion/exclusion criteria : Filter studies by publication date (e.g., ≤10 years), peer-reviewed status, and methodology .

Synthesis : Create comparative tables highlighting conflicting results (e.g., “this compound solubility in DMSO: 8 mg/mL [Study A] vs. 12 mg/mL [Study B]”).

Gap identification : Note understudied areas (e.g., long-term stability) .

Advanced: What statistical frameworks are robust for this compound data analysis?

Answer:

  • Multivariate analysis : Use PCA to reduce dimensionality in spectral datasets.
  • Bayesian methods : Model uncertainty in dose-response relationships.
  • Error propagation : Calculate combined standard uncertainties for derived parameters (e.g., IC50) .
  • Software tools : Leverage R/Python packages (e.g., SciPy, Stan) for reproducibility .

Basic: How to structure hypothesis testing for this compound?

Answer:

Null hypothesis (H₀) : Define a falsifiable claim (e.g., “this compound does not alter enzyme activity”).

Alternative hypothesis (H₁) : Specify directionality (e.g., “this compound inhibits enzyme activity by ≥20%”).

Test selection : Use t-tests for pairwise comparisons or chi-square for categorical data.

Power analysis : Determine sample size to achieve 80% power (α=0.05) .

Advanced: How to evaluate study quality and bias in this compound research?

Answer:

  • Risk of bias tools : Apply Cochrane ROBINS-I for non-randomized studies, assessing domains like confounding and selection bias .
  • Sensitivity analysis : Test if excluding outliers alters conclusions.
  • Transparency : Disclose funding sources and conflicts of interest .
  • Peer review : Submit preprints for open peer critique before journal submission .

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Feasible Synthetic Routes

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Col051
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Col051

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.